molecular formula C12H7Cl2N5O B1457293 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-93-8

6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Número de catálogo: B1457293
Número CAS: 1177415-93-8
Peso molecular: 308.12 g/mol
Clave InChI: HYXLHJCLHBHAQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177415-93-8) is a high-purity chemical compound with the molecular formula C12H7Cl2N5O and a molecular weight of 308.12 g/mol . This imidazo[1,2-b]pyridazine-based small molecule is designed for pharmaceutical research and development, specifically functioning as a potent phosphodiesterase 10A (PDE10A) enzyme inhibitor . The compound's mechanism of action involves selectively inhibiting PDE10A, which is highly expressed in the brain's striatum and plays a crucial role in regulating intracellular cAMP and cGMP signaling pathways. This targeted inhibition makes it a valuable tool for investigating novel therapeutic interventions for central nervous system disorders . Research applications for this compound include investigating potential treatments for neurological and psychiatric conditions such as schizophrenia, bipolar disorder, movement disorders, and neurodegenerative diseases like Parkinson's and Alzheimer's . It also shows promise in pain research, particularly for studying neuropathic pain conditions including diabetic neuropathy and fibromyalgia . The structural core features a dichloro-substituted imidazo[1,2-b]pyridazine system with a pyridin-4-yl carboxamide group at the 3-position, contributing to its biological activity and binding affinity . The compound is offered with guaranteed high purity and stability for reliable experimental results. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary applications . Researchers can request additional technical data, including spectral information and certificates of analysis, to support their investigative work.

Propiedades

IUPAC Name

6,8-dichloro-N-pyridin-4-ylimidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N5O/c13-8-5-10(14)18-19-9(6-16-11(8)19)12(20)17-7-1-3-15-4-2-7/h1-6H,(H,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLHJCLHBHAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732522
Record name 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177415-93-8
Record name 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H7Cl2N5O
  • Molecular Weight : 308.13 g/mol
  • CAS Number : 1177415-93-8

The compound exhibits potent inhibitory activity against various kinases, particularly IKKβ (IκB kinase beta) and c-Met (mesenchymal-epithelial transition factor).

IKKβ Inhibition

Research indicates that imidazo[1,2-b]pyridazine derivatives, including this compound, have been optimized for enhanced IKKβ inhibitory activity. The structure-activity relationship studies reveal that modifications at the 3 and 6 positions of the imidazo[1,2-b]pyridazine scaffold lead to increased potency against IKKβ and TNFα (tumor necrosis factor alpha) in THP-1 cell lines .

c-Met Inhibition

In another study, derivatives were designed to inhibit both c-Met and VEGFR2 (vascular endothelial growth factor receptor 2), which are crucial in tumor progression and angiogenesis. The compound demonstrated significant inhibition with an IC50 value in the low nanomolar range, showcasing its potential for treating various cancers .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of chlorine atoms at the 6 and 8 positions enhances hydrophobic interactions with target proteins while maintaining sufficient polarity for solubility.

PositionSubstituentEffect on Activity
3Carboxamide groupEssential for binding
6ChlorineIncreases potency
8ChlorineEnhances selectivity

Case Studies

  • Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound exhibited dose-dependent antitumor efficacy in xenograft models. For instance, a derivative showed a treated/control ratio of 4% at a dosage of 5 mg/kg .
  • Kinase Selectivity : A comprehensive evaluation revealed that this compound selectively inhibits over 200 kinases with significant potency towards c-Met and VEGFR2, making it a promising candidate for targeted cancer therapies .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Research has shown that derivatives of imidazo[1,2-b]pyridazines, including 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, can be synthesized using various methods. These compounds have been evaluated for their binding affinity to biological targets, particularly in relation to amyloid plaques associated with neurodegenerative diseases such as Alzheimer's .

Antitumor Activity:
Studies indicate that imidazo[1,2-b]pyridazine derivatives exhibit antitumor properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism of action may involve the modulation of signaling pathways that control cell growth and apoptosis .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Therapeutic Potential

Neurological Disorders:
Given its structural similarity to other bioactive compounds, this compound is being explored for its potential in treating neurological disorders. Research focuses on its ability to interact with amyloid-beta aggregates and modulate neuroinflammation .

Cancer Treatment:
The compound's antitumor properties make it a candidate for further development in cancer therapy. Researchers are investigating its efficacy against specific cancer types and its potential role in combination therapies .

Data Summary and Case Studies

Application AreaFindingsReferences
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against multiple bacterial strains
Neurological DisordersModulation of amyloid-beta aggregates
Cancer TreatmentPotential for use in combination therapies

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

  • 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide: Differs by a fluorine atom on the pyridine ring (CAS: 1177416-21-5; molecular weight: 326.12). This substitution enhances metabolic stability compared to the non-fluorinated parent compound .
  • 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide: Features an additional chlorine on the pyridine ring (CAS: 1161847-29-5).

Non-Halogenated Analogues

  • N-Benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide : Lacks chlorine substituents but includes a benzyl group. This derivative showed cytotoxicity (IC₅₀ = 25 μM in VERO cells), suggesting that halogenation at positions 6 and 8 reduces off-target toxicity .
  • YPC-21440 : A pan-Pim kinase inhibitor with a (Z)-thiazolidine-2,4-dione moiety. While structurally distinct, it shares the imidazo[1,2-b]pyridazine core and demonstrates the scaffold’s adaptability for kinase targeting .

Pharmacological Activity

Compound Target/Activity Key Findings Reference
6,8-Dichloro-N-(pyridin-4-yl)imidazo... Kinase inhibition (e.g., Haspin) Patent data highlight potential as a Haspin inhibitor for cancer therapy
YPC-21817 Pan-Pim kinase inhibition IC₅₀ < 10 nM for Pim-1; superior potency due to piperazinyl substituents
N-Benzyl-2,6-dimethylimidazo... Antituberculosis (replicating Mtb) MIC > 128 μM in latent Mtb assays; limited efficacy compared to active analogs
6,8-Dichloro-N-(3-fluoropyridin-4-yl)... Undisclosed Higher metabolic stability in preclinical models vs. non-fluorinated analogs

Toxicity and Selectivity

  • The 6,8-dichloro substitution in the target compound correlates with reduced cytotoxicity compared to non-halogenated analogs (e.g., N-benzyl derivatives in ).
  • Fluorinated pyridinyl groups (e.g., 3-fluoropyridin-4-yl) improve selectivity for kinase targets by minimizing off-target interactions .

Métodos De Preparación

Core Imidazo[1,2-b]pyridazine Ring Formation

The key step in the preparation is the formation of the imidazo[1,2-b]pyridazine backbone. This is typically achieved via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine derivative under mild basic conditions such as sodium bicarbonate. The halogen substituents on the pyridazine ring (chlorine at positions 6 and 8) are crucial as they modulate the nucleophilicity of ring nitrogens, directing the alkylation selectively to form the bicyclic structure with good yields.

  • Mechanism Insight: The presence of halogen atoms adjacent to the ring nitrogen reduces its nucleophilicity, preventing unwanted alkylation and favoring ring closure at the desired nitrogen site.

  • Typical Conditions: Mild base (NaHCO3), ambient to slightly elevated temperature, suitable solvent such as ethanol or aqueous-organic mixtures.

Reduction and Methylation Steps (Optional Modifications)

In some synthetic routes, further modifications such as reduction of nitro groups to amino groups or selective methylation of amino substituents are performed. For example, reduction with tin(II) chloride (SnCl2) and methylation using methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) have been reported for related imidazo[1,2-b]pyridazine derivatives.

  • Note on Side Reactions: Under methylation conditions, halogen substituents may be substituted by methoxy groups if methanol is used as solvent, requiring careful control of reaction conditions.

Industrial Scale Considerations

  • Large Scale Synthesis: Industrial production involves optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

  • Safety: Handling of chlorinated intermediates and reagents requires strict safety protocols due to their toxicity and environmental impact.

  • Equipment: Use of batch reactors or continuous flow systems to enhance reproducibility and scalability.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Condensation α-Bromoketone + 3-amino-6,8-dichloropyridazine, NaHCO3, mild base Formation of imidazo[1,2-b]pyridazine core
2 Acylation/Amide Coupling Pyridin-4-yl carboxylic acid derivative, coupling reagents Introduction of N-(pyridin-4-yl) carboxamide
3 Reduction (optional) SnCl2 or other reducing agents Conversion of nitro to amino groups if present
4 Methylation (optional) MeI, K2CO3, controlled solvent N-methylation of amino substituents

Research Findings and Optimization

  • The introduction of halogens on the pyridazine ring is essential to guide regioselectivity and improve yields in ring formation.

  • The mild basic conditions prevent degradation of sensitive functional groups and allow for clean cyclization.

  • Selective methylation and reduction steps require careful control to avoid undesired substitution of chlorine atoms.

  • Industrial synthesis benefits from continuous flow techniques to handle hazardous chlorinated intermediates safely and efficiently.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, and what key reaction conditions are required?

  • The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. A general approach involves condensation of halogenated pyridazine precursors with functionalized pyridine derivatives. For example, copper-catalyzed reactions using ligands like acetylacetonate or palladium-based systems (e.g., Pd(PPh₃)₄) are effective for imidazo[1,2-b]pyridazine core formation . Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂/Ar) is often employed to enhance yield and regioselectivity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Key signals include the pyridin-4-yl proton doublet (δ ~8.7–8.8 ppm) and carboxamide carbonyl resonance (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., observed m/z 308.0874 vs. calculated 308.0874 for a related analog) .
  • HPLC : Reverse-phase chromatography (e.g., C18 column, DCM/MeOH gradients) assesses purity (>98% by UV detection at 254 nm) .

Q. What in vitro biological screening models are appropriate for initial assessment of its therapeutic potential?

  • Antiparasitic Activity : Use Leishmania or Trypanosoma viability assays (e.g., resazurin-based metabolic staining) at concentrations ≤10 µM .
  • Kinase Inhibition : Screen against TGF-βR1 or Trk family kinases via fluorescence polarization assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target affinity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine 6-position to improve kinase binding. Replace the pyridin-4-yl group with morpholine or piperazine derivatives to modulate solubility .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea moieties to enhance metabolic stability .

Q. What strategies resolve contradictions in catalytic efficiency between copper and palladium systems during synthesis?

  • Ligand Optimization : For Pd systems, bulky phosphine ligands (e.g., XPhos) reduce side reactions in Suzuki-Miyaura couplings. Copper catalysts (e.g., CuI with 1,10-phenanthroline) are preferred for C-N bond formation under milder conditions .
  • Solvent Screening : Use DMSO for Pd-mediated reactions and DMF for Cu-catalyzed steps to balance reactivity and solubility .

Q. How can regioselectivity challenges in halogen substitution be addressed during functionalization?

  • Directed Metalation : Employ directing groups (e.g., -OMe or -NHBoc) on the pyridazine ring to control halogenation sites .
  • Microwave-Assisted Reactions : Enhance regioselectivity in dichloro-substituted analogs by optimizing temperature and time (e.g., 150°C for 30 minutes) .

Q. What analytical approaches validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target kinases in lysates via Western blot or ELISA .
  • Radiotracer Imaging : Synthesize ¹⁸F- or ¹¹C-labeled analogs for PET imaging to confirm tissue penetration and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.